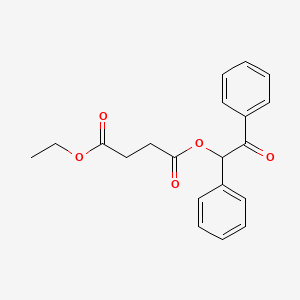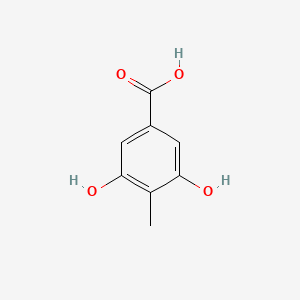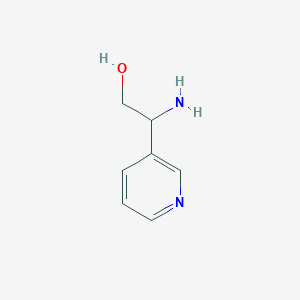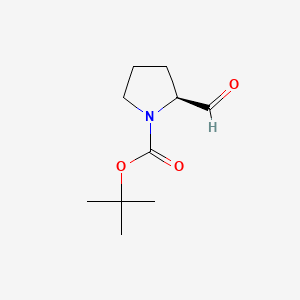
2-(1,4-Diazepan-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,4-Diazepan-1-yl)nicotinonitrile” is a chemical compound with the molecular formula C11H14N4 . It is also known by several synonyms such as 2-1,4-diazepan-1-yl nicotinonitrile, 2-1,4-diazepan-1-yl pyridine-3-carbonitrile, 3-pyridinecarbonitrile,2-hexahydro-1h-1,4-diazepin-1-yl, 2-homopiperazin-1-yl nicotinonitrile, 2-1,4 diazepan-1-yl-nicotinonitrile, 2-1,4-diazaperhydroepinyl pyridine-3-carbonitrile .
Molecular Structure Analysis
The molecular weight of “2-(1,4-Diazepan-1-yl)nicotinonitrile” is 202.261 g/mol . The InChI Key is KQOHMUWBQXSUAK-UHFFFAOYSA-N . The SMILES representation is C1CNCCN(C1)C2=C(C=CC=N2)C#N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,4-Diazepan-1-yl)nicotinonitrile” include a molecular weight of 202.261 g/mol . The InChI Key is KQOHMUWBQXSUAK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
1,4-Diazepine derivatives, including those related to 2-(1,4-Diazepan-1-yl)nicotinonitrile, have garnered interest due to their biological and medicinal properties. A study focused on the synthesis, crystal structure, and docking studies of 1,4-diazepine derivatives, demonstrating their potential as drug molecules. The compounds were characterized by X-ray crystallographic methods and showed inhibition at the active site of the target protein (Velusamy et al., 2015).
Antimalarial Applications
Research on 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives, which are structurally related to 2-(1,4-Diazepan-1-yl)nicotinonitrile, has shown their effectiveness as falcipain-2 inhibitors. These compounds exhibited significant in vitro inhibitory activity against the falcipain-2 enzyme, an important target in the malaria parasite (Mahesh et al., 2014).
Anti-tubercular Activity
A series of compounds, including ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives, were synthesized and evaluated for their anti-tubercular activity. Among these compounds, certain derivatives exhibited moderate to very good activity against Mycobacterium tuberculosis strains (Naidu et al., 2016).
Anticancer Research
Research into 1,4-diazepine derivatives has also extended into anticancer applications. A study on 1,4-diazepine derivatives demonstrated their potential as antimicrobial and anticancer agents, with specific compounds showing significant activity against cancer cell lines (Verma et al., 2015).
Synthesis and Catalytic Applications
Nickel(ii) complexes of 1,4-diazepane derivatives have been studied for their catalytic efficiency in hydroxylation reactions. These complexes demonstrated high total turnover numbers and product/bond selectivity, showcasing the potential of 1,4-diazepane compounds in catalytic applications (Sankaralingam et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOHMUWBQXSUAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381492 |
Source


|
| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
CAS RN |
352018-97-4 |
Source


|
| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)






![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)





